

long-term storage conditions for AT-121 hydrochloride powder

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Compound of Interest

Compound Name: AT-121 hydrochloride

Cat. No.: B12414561

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Technical Support Center: AT-121 Hydrochloride Powder

This technical support center provides guidance on the long-term storage, handling, and stability of **AT-121 hydrochloride** powder for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **AT-121 hydrochloride** powder?

For long-term storage, it is recommended to store **AT-121 hydrochloride** powder at -20°C in a dry and dark environment.^[1] Following these conditions should ensure stability for months to years.^{[1][2]} One supplier indicates a stability of at least two years under these conditions.^[2]

Q2: How should I store **AT-121 hydrochloride** powder for short-term use?

For short-term storage, spanning days to weeks, the powder should be kept in a dry, dark place at a temperature between 0°C and 4°C.^[1]

Q3: The product arrived at room temperature. Is it still viable?

Yes. **AT-121 hydrochloride** is considered stable enough for shipment at ambient temperatures for a period of several weeks, which includes time spent in customs. Upon receipt, it should be

transferred to the recommended storage conditions as soon as possible.

Q4: What is the chemical information for **AT-121 hydrochloride**?

AT-121 hydrochloride is a bifunctional nociception and mu opioid receptor agonist. Its molecular formula is C₂₄H₃₉ClN₄O₃S, and it has a molecular weight of 499.11 g/mol .

Q5: Is **AT-121 hydrochloride** light-sensitive?

Yes, it is recommended to store the powder in a dark environment to prevent potential degradation from light exposure.

Q6: What is the appearance of **AT-121 hydrochloride**?

AT-121 hydrochloride is a solid powder.

Storage Condition Summary

The following table summarizes the recommended storage conditions for **AT-121 hydrochloride** powder.

Storage Duration	Temperature	Environment	Expected Stability
Long-Term	-20°C	Dry, Dark	Months to Years (≥ 2 years)
Short-Term	0 - 4°C	Dry, Dark	Days to Weeks
Shipping	Ambient	As shipped	Stable for a few weeks

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Powder Discoloration	- Oxidation or degradation due to improper storage (exposure to light, moisture, or high temperatures).	- Discontinue use of the powder. - Review storage procedures to ensure they align with recommendations. - Order a new batch and perform a quality control check upon arrival.
Powder Clumping	- Exposure to moisture (hygroscopic tendencies).	- Transfer the powder to a desiccator to remove excess moisture. - Ensure the container is sealed tightly and stored in a dry environment. - For future use, handle the powder in a low-humidity environment (e.g., a glove box).
Inconsistent Experimental Results	- Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of stock solutions.	- Perform a stability assessment on your current stock (see Experimental Protocols). - Prepare fresh stock solutions from powder stored under recommended long-term conditions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Small-Scale Stability Assessment of AT-121 Hydrochloride Powder

This protocol outlines a method for researchers to assess the stability of their **AT-121 hydrochloride** powder if degradation is suspected. It is based on general principles of pharmaceutical stability testing.

Objective: To determine if the stored **AT-121 hydrochloride** powder has maintained its integrity and purity over time.

Materials:

- **AT-121 hydrochloride** powder (test sample)
- A new, unopened vial of **AT-121 hydrochloride** (control sample)
- Appropriate solvent (e.g., DMSO, Chloroform)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Analytical balance
- Volumetric flasks and pipettes

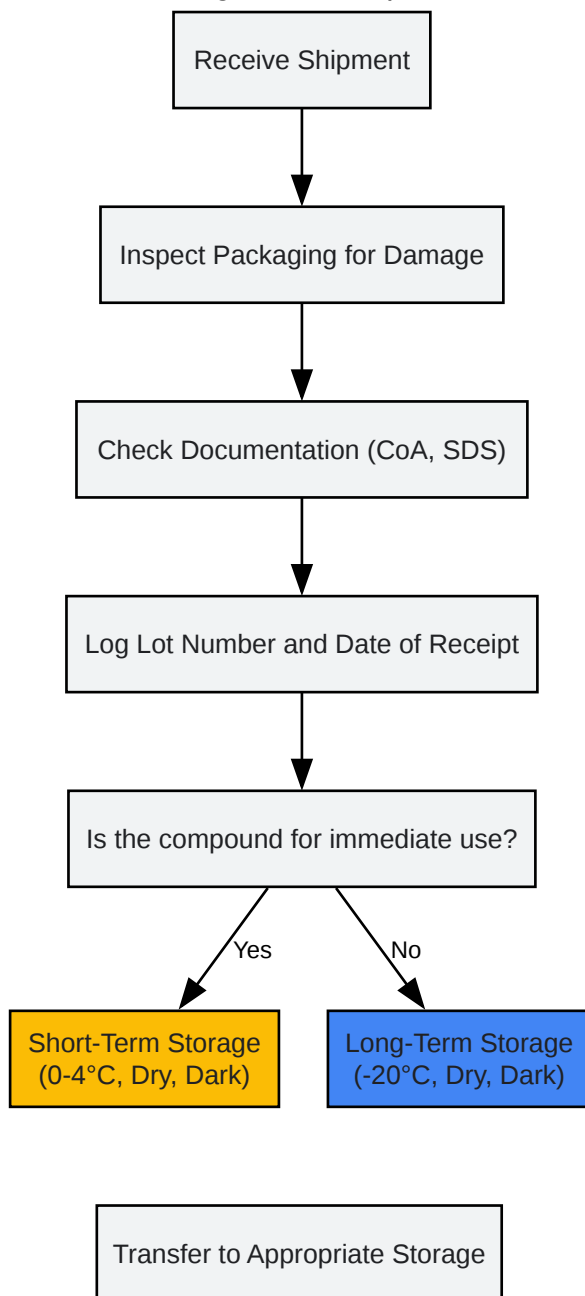
Methodology:

- Sample Preparation:
 - Accurately weigh equal amounts of the test sample and the control sample.
 - Prepare stock solutions of a known concentration (e.g., 1 mg/mL) for both samples in the same solvent.
 - Create working solutions by diluting the stock solutions to a suitable concentration for HPLC analysis.
- HPLC Analysis:
 - Develop an appropriate HPLC method to separate AT-121 from potential degradants. This may involve method scouting with different mobile phases and gradients.
 - Inject the control sample to establish the retention time of pure AT-121 and its peak area.
 - Inject the test sample under the same conditions.
- Data Analysis:

- Compare the chromatograms of the test and control samples.
- Purity Assessment: Look for the appearance of new peaks or a significant decrease in the main peak's area in the test sample compared to the control.
- Quantification: Calculate the percentage of the main peak area relative to the total peak area in the test sample's chromatogram to estimate purity.
- A significant decrease in purity or the presence of major degradation peaks suggests the sample is compromised.

Visual Workflows

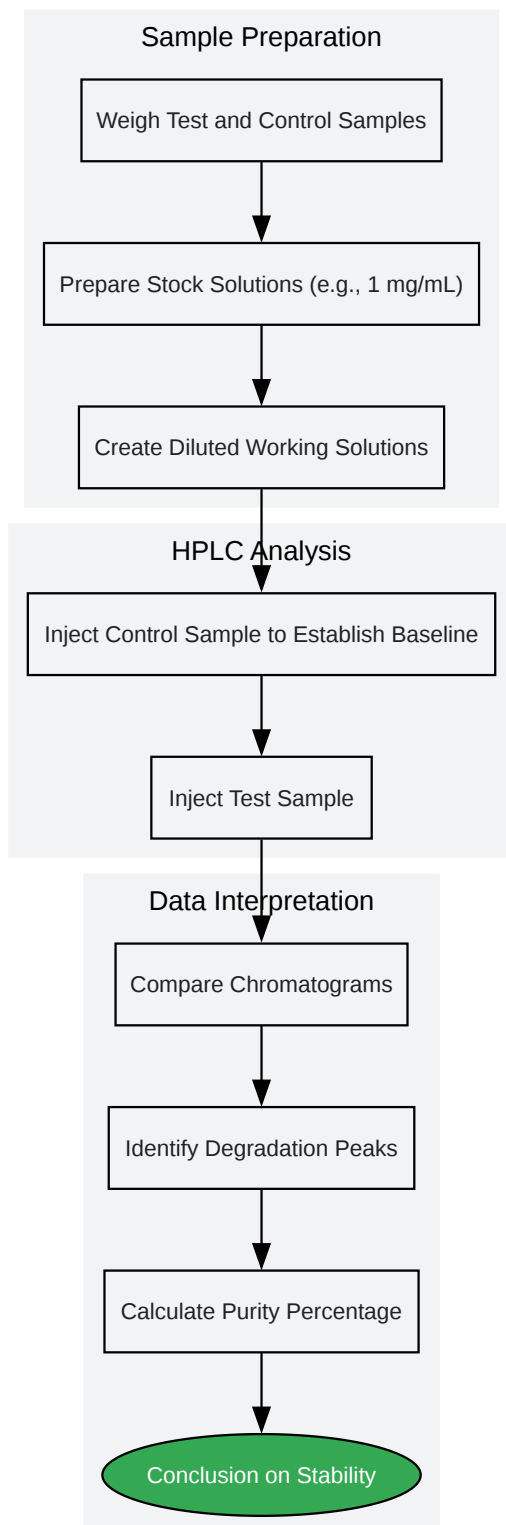
Workflow for Handling a New Shipment of AT-121 HCl



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Caption: Decision workflow for handling new AT-121 HCl shipments.

Experimental Workflow for Stability Assessment



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Caption: General workflow for HPLC-based stability testing.

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References

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